REACTION_SMILES
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[Br:1][c:2]1[n:3][cH:4][c:5]([Br:8])[cH:6][cH:7]1.[CH2:18]1[CH2:19][CH2:20][C:21]2=[N:26][CH2:25][CH2:24][CH2:23][N:22]2[CH2:27][CH2:28]1.[CH:9]([CH3:10])([CH3:11])[N:12]1[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]1.[OH2:29]>>[c:2]1([N:15]2[CH2:14][CH2:13][N:12]([CH:9]([CH3:10])[CH3:11])[CH2:17][CH2:16]2)[n:3][cH:4][c:5]([Br:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc(Br)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)N1CCN(c2ccc(Br)cn2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |